![molecular formula C11H17NO4 B562746 Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate CAS No. 100501-55-1](/img/structure/B562746.png)
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate (TBFOC) is a versatile synthetic compound that has been used in a wide range of scientific research applications. TBFOC is a derivative of piperidine, an organic compound that is found in many natural products and has a wide range of pharmacological properties. TBFOC has been used in the synthesis of a variety of compounds, including some novel analogues of natural products. In addition, TBFOC has been used in the synthesis of drugs and other pharmaceuticals, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Building Blocks for Organic Compounds
Tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis of Biologically Active Natural Products
3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
Precursor to Indiacen A and Indiacen B
The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Synthesis of Diverse Piperidine Derivatives
The corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, promising synthons for preparation of diverse piperidine derivatives, can be obtained from the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone .
Synthesis of Natural Prenyl Indole Derivatives
The intermediate products involved in the synthetic scheme of tert-butyl 4-oxopiperidine-1-carboxylate are useful for the synthesis of natural prenyl indole derivatives .
Synthesis of Indoles with Enyne or Diene Substituents
Only a few reports are available for the synthesis of indoles with enyne or diene substituents. Tert-butyl 4-oxopiperidine-1-carboxylate can be used to overcome these shortcomings .
Mechanism of Action
Target of Action
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, also known as 1-Boc-3-piperidone , is a pharmaceutical building block The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in the synthesis of various compounds
Biochemical Pathways
It is known to be used in the synthesis of various compounds , which may affect different biochemical pathways
Result of Action
As it is used in the synthesis of various compounds , its effects may vary depending on the specific compound it contributes to
properties
IUPAC Name |
tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIQUKVRBZWAMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679981 |
Source
|
Record name | tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100501-55-1 |
Source
|
Record name | tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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